

Technical Support Center: SARS-CoV-2 Main Protease (Mpro) Enzymatic Assays

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-52	
Cat. No.:	B15563601	Get Quote

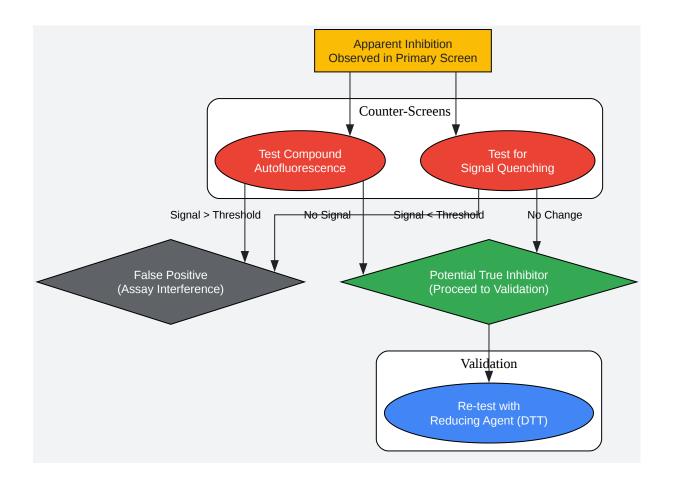
Welcome to the technical support center for SARS-CoV-2 Main Protease (Mpro/3CLpro) enzymatic assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background noise and ensure data integrity during your experiments.

Frequently Asked Questions (FAQs) Q1: What is the basic principle of the SARS-CoV-2 Mpro enzymatic assay?

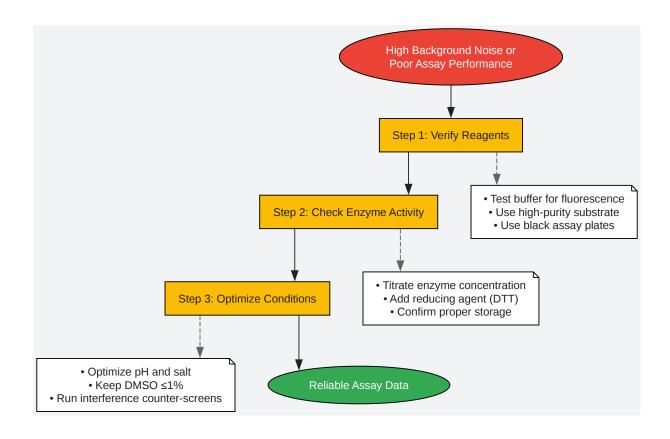
The most common method is a Förster Resonance Energy Transfer (FRET) based assay.[1][2] [3] This assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the Mpro. This substrate is labeled with two molecules: a fluorophore (like EDANS or FAM) and a quencher (like DABCYL).[1][3] In the intact peptide, the quencher is close to the fluorophore and suppresses its fluorescent signal. When the Mpro enzyme cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[3] The rate of this fluorescence increase is directly proportional to the enzyme's activity.











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References

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- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
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